4-Chloro-N-ethyl-2-nitroaniline
Overview
Description
4-Chloro-N-ethyl-2-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.626 g/mol. This compound is characterized by the presence of a chloro group, an ethyl group, and a nitro group attached to an aniline ring. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets depending on their specific structures and substituents .
Mode of Action
Nitroanilines are known to undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination
Biochemical Pathways
It’s worth noting that nitroanilines can be metabolized via aerobic degradation pathways, as demonstrated by certain strains of rhodococcus .
Result of Action
It’s known that nitroanilines can have various effects depending on their specific structures and substituents .
Action Environment
It’s known that the compound can be synthesized under specific conditions, such as slow evaporation method at 40 °c .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds like 4-Chloro-N-ethyl-2-nitroaniline can interact with various enzymes and proteins
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models. Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation within cells .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-N-ethyl-2-nitroaniline can be synthesized through several synthetic routes. One common method involves the nitration of 4-chloro-N-ethyl-aniline using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration reactions. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-ethyl-2-nitroaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Substitution reactions involve replacing one of the substituents on the aniline ring with another group, often using halogenating agents or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 4-chloro-N-ethyl-2-nitrobenzoic acid.
Reduction: Reduction reactions can produce 4-chloro-N-ethyl-2-aminophenol.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituent introduced.
Scientific Research Applications
4-Chloro-N-ethyl-2-nitroaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other chemical compounds.
Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on biological systems.
Industry: It is employed in the manufacturing of synthetic dyes and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-2-nitroaniline
4-Nitro-N-ethyl-aniline
4-Chloro-N-methyl-2-nitroaniline
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Properties
IUPAC Name |
4-chloro-N-ethyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUZYZWJNQCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067392 | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-95-4 | |
Record name | 4-Chloro-N-ethyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28491-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-ethyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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